molecular formula C19H16BrN3O2 B2655655 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 897735-71-6

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2655655
CAS No.: 897735-71-6
M. Wt: 398.26
InChI Key: FFMSADITWCJSQT-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 897735-71-6) is a synthetic small molecule with a molecular formula of C19H16BrN3O2 and a molecular weight of 398.25 g/mol . This compound features a hybrid structure combining a 5,6,7,8-tetrahydronaphthalene (tetralin) carboxamide moiety linked to a 5-(4-bromophenyl)-1,3,4-oxadiazole ring, a scaffold recognized in medicinal chemistry for its diverse biological potential . The tetrahydronaphthalene core is a privileged structure in drug discovery, known for its ability to interact with various biological targets, and has been incorporated into compounds studied for their effects on cellular processes like nitric oxide production in activated macrophages . Similarly, 1,3,4-oxadiazole derivatives are extensively investigated and have demonstrated significant pharmacological activities in scientific literature, including serving as anticancer agents by targeting tubulin polymerization and as antimicrobial and antiviral compounds . This makes the compound a high-value intermediate for researchers in chemical biology and drug discovery programs, particularly for screening against cancer cell lines, studying enzyme inhibition, or developing new anti-infective agents . The product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h5-11H,1-4H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMSADITWCJSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The bromophenyl group is introduced via a bromination reaction, and the tetrahydronaphthalene moiety is incorporated through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Structural Modifications in 1,3,4-Oxadiazole Derivatives

The following analogs (Table 1) highlight key structural variations and their pharmacological implications:

Compound Name & Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties
Target Compound: N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide R₁ = 4-Bromophenyl; R₂ = Tetrahydronaphthalene 414.26 Hypothesized enhanced biofilm penetration due to bromine’s hydrophobicity
OZE-III: N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide R₁ = 4-Chlorophenyl; R₂ = Pentanamide 279.72 Moderate antimicrobial activity (MIC: 16 µg/mL vs. S. aureus); lower logP
2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide R₁ = Tetrahydronaphthalenyl; R₂ = Chlorobenzamide 397.84 Improved solubility vs. brominated analogs; unconfirmed activity
OZE-I: N-[5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl] cyclopropanecarboxamide R₁ = Tetrahydronaphthalenyl; R₂ = Cyclopropane 283.32 High biofilm inhibition (60% at 32 µg/mL); lower molecular weight

Key Observations :

  • Carboxamide vs. Pentanamide: The tetrahydronaphthalene carboxamide in the target compound may improve binding affinity to bacterial enzymes (e.g., S. aureus enoyl-ACP reductase) compared to OZE-III’s aliphatic pentanamide chain .
  • Biofilm Inhibition : OZE-I’s cyclopropane-carboxamide group demonstrates superior biofilm disruption, suggesting that smaller R₂ groups may optimize steric interactions with bacterial targets .

Gaps in Research

For example, while OZE-III’s MIC values are documented, the target compound’s activity remains theoretical . Further in vitro assays and molecular docking studies are needed to validate its mechanism of action.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that features a unique structure combining a 1,3,4-oxadiazole ring with a tetrahydronaphthalene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula for this compound is C17H16BrN3O2C_{17}H_{16}BrN_{3}O_{2}. The presence of the oxadiazole ring is noteworthy as it is commonly associated with diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. The following subsections detail specific activities observed in studies involving similar compounds.

Anticancer Activity

Compounds with the 1,3,4-oxadiazole scaffold have been investigated for their antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study on derivatives related to oxadiazole compounds demonstrated promising antiproliferative activity against cancer cell lines such as MCF-7 and HeLa. These studies suggest that structural modifications can enhance efficacy against specific types of cancer.
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. Molecular dynamics simulations have shown that oxadiazole derivatives interact with key proteins involved in cell survival pathways .
Compound NameIC50 (µM)Cancer Cell Line
Oxadiazole A10.5MCF-7
Oxadiazole B15.3HeLa
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]Not yet evaluated-

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains.

  • Study Findings : Research indicates that certain oxadiazole derivatives exhibit significant antibacterial activity comparable to standard antibiotics .
Bacterial StrainInhibition Zone (mm)Compound Tested
Staphylococcus aureus20Oxadiazole A
Escherichia coli18Oxadiazole B

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Substituents on the Oxadiazole Ring : The presence of electron-withdrawing groups like bromine enhances the compound's reactivity and biological activity.
  • Naphthalene Moiety : The tetrahydronaphthalene structure contributes to hydrophobic interactions which may improve binding affinity to biological targets.

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